molecular formula C17H16O2S B14323784 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole CAS No. 112157-81-0

5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole

Cat. No.: B14323784
CAS No.: 112157-81-0
M. Wt: 284.4 g/mol
InChI Key: SUVSBJMJVFPOSG-UHFFFAOYSA-N
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Description

5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring fused with a phenylsulfanyl group

Preparation Methods

The synthesis of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole can be achieved through several synthetic routes. One common method involves the reaction of a benzodioxole derivative with a phenylsulfanyl-substituted butenyl group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group, leading to the formation of various substituted products.

Scientific Research Applications

5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially modulating their activity. The benzodioxole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds to 5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole include:

    1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol: This compound shares the phenylsulfanyl group but differs in its core structure.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

    Heterocyclic compounds: These compounds, like benzodioxole derivatives, are widely used in medicinal chemistry and have various biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

112157-81-0

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

5-(2-phenylsulfanylbut-3-enyl)-1,3-benzodioxole

InChI

InChI=1S/C17H16O2S/c1-2-14(20-15-6-4-3-5-7-15)10-13-8-9-16-17(11-13)19-12-18-16/h2-9,11,14H,1,10,12H2

InChI Key

SUVSBJMJVFPOSG-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC2=C(C=C1)OCO2)SC3=CC=CC=C3

Origin of Product

United States

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